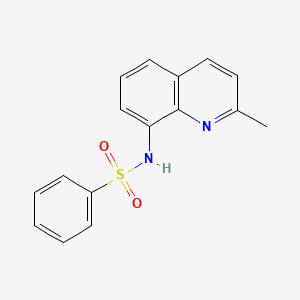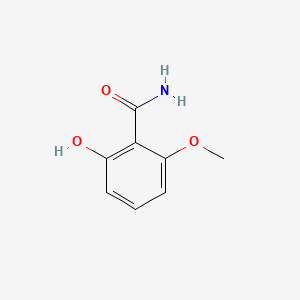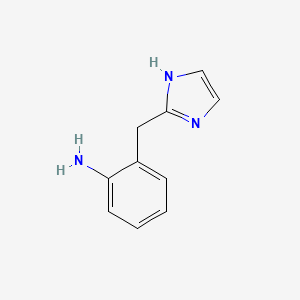![molecular formula C11H9N3OS B8726306 (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol](/img/structure/B8726306.png)
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol
概述
描述
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazine and benzothiazine moieties, with a methanol group attached at the 8th position. Its structure allows for diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol typically involves the condensation of 2,3-dichloropyrazine with 2-aminothiophenol under either basic or acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic structure. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms of the pyrazine ring, and substituted compounds with different functional groups attached to the pyrazine or benzothiazine rings.
科学研究应用
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
10H-Pyrazino[2,3-b][1,4]benzotellurazine: A tellurium-containing analog with similar structural features but different chemical properties.
10H-Pyrazino[2,3-b][1,4]benzoselenazine: A selenium analog that shares the core structure but exhibits distinct reactivity and biological activity.
Uniqueness
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is unique due to the presence of the methanol group, which can participate in various chemical reactions and potentially enhance the compound’s biological activity. Its combination of pyrazine and benzothiazine rings also provides a versatile framework for further functionalization and derivatization.
属性
分子式 |
C11H9N3OS |
|---|---|
分子量 |
231.28 g/mol |
IUPAC 名称 |
10H-pyrazino[2,3-b][1,4]benzothiazin-8-ylmethanol |
InChI |
InChI=1S/C11H9N3OS/c15-6-7-1-2-9-8(5-7)14-10-11(16-9)13-4-3-12-10/h1-5,15H,6H2,(H,12,14) |
InChI 键 |
RBJUIMQXEMELGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CO)NC3=NC=CN=C3S2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8726239.png)
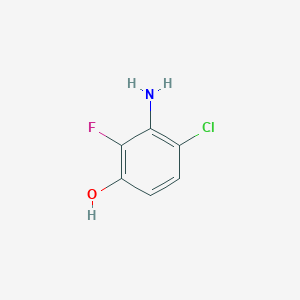

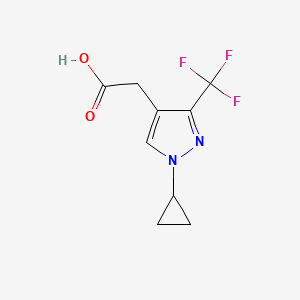
![Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-](/img/structure/B8726275.png)
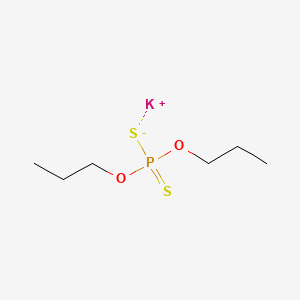

![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8726298.png)

